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Compound of Interest |

Compound Name: 4-cyclohexylbutan-2-ol
CAS No.: 10528-67-3
Cat. No.: B1617007
- 7

Executive Summary: The Strategic Value of sp3-Rich
Scaffolds

In modern drug discovery, "escaping the flatland" of aromatic-heavy structures is a critical
design strategy to improve solubility, metabolic stability, and target selectivity. 4-
Cyclohexylbutan-2-ol represents a high-value chiral building block that bridges this gap.[1]

Structurally, it offers a lipophilic cyclohexyl "tail" (bioisostere for a phenyl group) linked to a
chiral secondary alcohol.[1] This motif allows for the precise positioning of hydrophobic bulk
while providing a reactive handle (the hydroxyl group) for further functionalization—typically into
amines, halides, or ethers.

This guide details the asymmetric synthesis, quality control, and downstream application of
(2R)- and (2S)-4-cyclohexylbutan-2-ol, focusing on achieving >99% enantiomeric excess (ee)
required for API (Active Pharmaceutical Ingredient) synthesis.[1]

Compound Profile & Technical Specifications
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Parameter Specification

Compound Name 4-Cyclohexylbutan-2-ol

10528-67-3 (racemic); 2227763-25-7 ((2R)-

CAS Number )
isomer)
Molecular Formula C10H200
Molecular Weight 156.27 g/mol
Chiral Center C-2 position
Physical State Colorless viscous liquid
N Soluble in MeOH, EtOH, DCM, EtOAc; Low
Solubility -
water solubility
Boiling Point ~237°C (estimated)
Key Hazard Irritant (Skin/Eye); Combustible Liquid

Synthesis Protocols: Achieving High Enantiopurity

For pharmaceutical applications, racemic resolution is inefficient (50% max yield).[1] We
recommend Asymmetric Biocatalytic Reduction as the primary method for its superior
enantioselectivity (>99% ee) and green chemistry credentials.[1] A Ruthenium-Catalyzed
Transfer Hydrogenation is provided as a robust chemical alternative.[1]

Method A: Biocatalytic Reduction (Primary
Recommendation)

Best for: Gram-to-kilogram scale, >99% ee requirements, mild conditions.[1]

Mechanism: This protocol utilizes an engineered Ketoreductase (KRED) enzyme coupled with
a Glucose Dehydrogenase (GDH) cofactor recycling system.[1] The KRED selectively transfers
a hydride from NADPH to the pro-R or pro-S face of the ketone.[1]

Materials:

e Substrate: 4-Cyclohexyl-2-butanone (CAS 2316-85-0).[1][2]
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Enzyme: Commercial KRED screening kit (e.g., Codexis or similar).[1] Select KRED-P1 for
(S)-alcohol or KRED-P2 for (R)-alcohol.[1]

Cofactor: NADP+ (1.0 mM).[1]
Recycling System: Glucose and Glucose Dehydrogenase (GDH).[1]

Buffer: 100 mM Potassium Phosphate, pH 7.0.

Step-by-Step Protocol:

Preparation: In a reaction vessel equipped with an overhead stirrer, dissolve 4-cyclohexyl-2-
butanone (10 g, 64 mmol) in IPA (5 mL) to assist solubility.

Buffer Setup: Add the substrate solution to 90 mL of Potassium Phosphate buffer (100 mM,
pH 7.0) containing Glucose (14 g, 1.2 eq).

Initiation: Add NADP+ (50 mg) and the selected KRED/GDH enzyme mix (200 mg).[1]

Incubation: Stir the mixture at 30°C and 250 rpm. Monitor pH and maintain at 7.0 using 1M
NaOH (titration) as gluconic acid is produced.[1]

Monitoring: Monitor conversion via GC-FID every 4 hours. Reaction typically completes in
12-24 hours.[1]

Workup: Once conversion >99%, add Celite (5 g) and filter to remove enzymes.

Extraction: Extract the filtrate with MTBE (3 x 50 mL). Wash combined organics with brine,
dry over MgSOa, and concentrate in vacuo.

Purification: The crude product is typically >98% pure.[1] If necessary, purify via short-path
distillation.[1]

Method B: Asymmetric Transfer Hydrogenation
(Chemical Alternative)

Best for: Labs without enzyme capabilities, tolerance for metal impurities.
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Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Noyori catalyst).[1]

Protocol:

Charge: In a glovebox or under Argon, charge a flask with 4-cyclohexyl-2-butanone (10 g).

Catalyst: Add RuCl(p-cymene)[(R,R)-TsDPEN] (S/C ratio 500:1).

Hydrogen Source: Add a pre-mixed azeotropic mixture of Formic Acid/Triethylamine (5:2
molar ratio, 30 mL).

Reaction: Stir at 28°C for 24 hours.

Quench: Dilute with water (100 mL) and extract with DCM.

Purification: Flash chromatography (Hexane/EtOAc 9:1) is required to remove ruthenium
residues.[1]

Quality Control: Determination of Enantiomeric
EXcess

Self-Validating System: The ee must be verified before using the building block in subsequent

coupling steps.[1]

GC Method Parameters:

Instrument: GC-FID (Agilent 7890 or equivalent).[1]

Column: Cyclodex-B (30 m x 0.25 mm x 0.25 um) or equivalent chiral phase (Beta-DEX
120).[1]

Carrier Gas: Helium @ 1.0 mL/min.[1]

Oven Program: 80°C (hold 2 min) — Ramp 5°C/min to 160°C - Hold 5 min.

Retention Times (Approximate):

o (S)-Isomer: 12.4 min[1]
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o (R)-Isomer: 12.9 min[1]
o Ketone precursor: 10.5 min

Note: Derivatization with trifluoroacetic anhydride (TFAA) may improve peak shape and
resolution if tailing occurs.

Application Case Study: Synthesis of Labetalol
Cyclohexyl Analogs

A primary application of 4-cyclohexylbutan-2-ol is as a precursor for chiral amines in
peptidomimetics or adrenergic receptor blockers (e.g., analogs of Labetalol).[1] The cyclohexyl
group increases lipophilicity (LogP) compared to the phenyl analog, potentially enhancing
blood-brain barrier penetration or altering receptor binding kinetics.[1]

Workflow: Alcohol to Chiral Amine (Inversion of Configuration) To install a nitrogen with specific
stereochemistry, a Mitsunobu reaction or mesylation/azidation sequence is used. Note that
S_N2 displacement will invert the stereocenter.[1]

Reaction Scheme (DOT Visualization):

NaN3, DMF
(SN2) nt H2, Pd/C _ | (25)-Amine Building Block
(! 28) (Target API Fragment)

MsCl, Et3N Mesylate
(Retention of config)

Click to download full resolution via product page

Caption: Workflow for converting the ketone precursor into a chiral amine building block with
controlled stereochemical inversion.

Strategic Decision Matrix
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When should you choose 4-cyclohexylbutan-2-ol over the phenyl analog (4-phenylbutan-2-

ol)?

Drug Design Goal
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Caption: Decision matrix for selecting cyclohexyl vs. phenyl scaffolds in lead optimization.[1]
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e Enzyme Screening: Codexis Inc.[1] "Ketoreductase Screening Kits for Chiral Alcohol
Synthesis." Link.
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Disclaimer: This protocol is intended for research and development purposes only. All chemical
handling should be performed by qualified personnel using appropriate Personal Protective
Equipment (PPE).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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